2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine, methyl, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one typically involves the chlorination of 4-methylcyclohex-2-en-1-one followed by the introduction of the isopropoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted cyclohexadienones, depending on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A compound with similar chlorine and methyl substitutions but a different ring structure.
4,6-Dichloro-2-methylpyrimidine: Another related compound with chlorine and methyl groups on a pyrimidine ring.
Uniqueness
2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is unique due to its specific combination of substituents and the presence of an isopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
61306-43-2 |
---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,6-dichloro-4-methyl-4-propan-2-yloxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-6(2)14-10(3)4-7(11)9(13)8(12)5-10/h4-6H,1-3H3 |
InChI Key |
DKHKURULTYEOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.